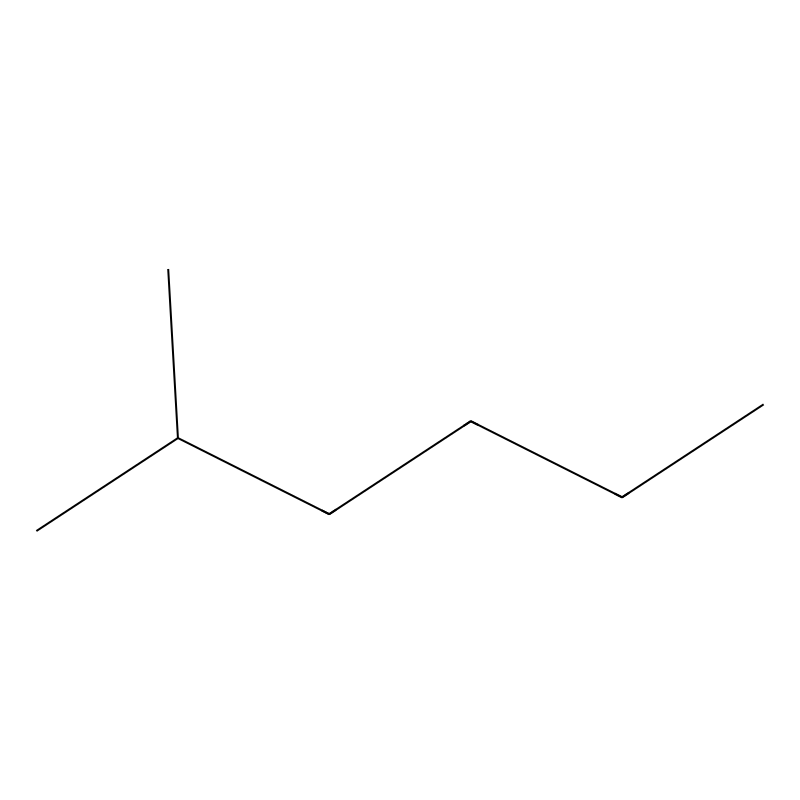2-Methylhexane
CH3CH(CH3)(CH2)3CH3
C7H16

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
CH3CH(CH3)(CH2)3CH3
C7H16
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Solubility in water: none
Canonical SMILES
Description
2-Methylhexane is a branched-chain alkane with the molecular formula and a molecular weight of approximately 100.21 g/mol. It is an isomer of heptane, specifically classified as a methyl-substituted hexane. The compound features a six-carbon chain with a methyl group attached to the second carbon atom, leading to its systematic name, 2-methylhexane. It is also known by other names such as isoheptane and has significant applications in various industrial processes.
- Hydrogenation: The compound can be produced through the hydrogenation of unsaturated hydrocarbons, such as 2-methylhexene, in the presence of a catalyst and under high pressure. The reaction can be summarized as follows:
- Oxidation: At elevated temperatures, 2-methylhexane can oxidize, forming various products including carbon dioxide and water. Research indicates that its low-temperature oxidation pathways are complex and involve multiple intermediates .
- Cracking: This process involves breaking down larger hydrocarbons into smaller molecules, including olefins and lighter alkanes. The cracking of 2-methylhexane on zeolite catalysts has been studied extensively, revealing important catalytic cycles .
The synthesis of 2-methylhexane can be achieved through various methods:
- Hydrocarbon Cracking: As mentioned earlier, cracking larger alkanes can yield 2-methylhexane as a byproduct.
- Alkylation Reactions: Using alkyl halides in Friedel-Crafts alkylation reactions can produce branched-chain alkanes like 2-methylhexane.
- Isomerization: Conversion of straight-chain alkanes into branched forms through catalytic processes can also generate this compound.
Research into the interactions of 2-methylhexane with biological systems has focused on its metabolic pathways and potential environmental impacts. Studies have shown that it can undergo metabolic transformations in living organisms, leading to various degradation products. Understanding these interactions is crucial for assessing both human health risks and environmental consequences associated with its use .
Several compounds share structural similarities with 2-methylhexane. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Heptane | C7H16 | Straight-chain alkane |
| 3-Methylhexane | C7H16 | Methyl group on the third carbon |
| 2,3-Dimethylpentane | C7H18 | Two methyl groups on adjacent carbons |
| 2-Ethylpentane | C8H18 | Ethyl group on the second carbon |
While all these compounds are alkanes with similar molecular formulas, their branching patterns lead to different physical properties and reactivities. For example, the branching in 2-methylhexane contributes to its lower boiling point compared to straight-chain heptane.
Physical Description
XLogP3
Exact Mass
Monoisotopic Mass
Boiling Point
90 °C
Flash Point
Heavy Atom Count
Vapor Density
Density
Melting Point
-118 °C
UNII
Vapor Pressure
Vapor pressure, kPa at 14.9 °C: 5.3
Wikipedia
Biological Half Life
General Manufacturing Information
Hexane, 2-methyl-: ACTIVE








